molecular formula C21H28N2O2 B2741751 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396872-59-5

4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2741751
CAS No.: 1396872-59-5
M. Wt: 340.467
InChI Key: MAXJLCOAEAEGSV-UHFFFAOYSA-N
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Description

4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine scaffold via a methoxymethyl group. The piperidine ring is further substituted at the 1-position with a 2-cyclopentylacetyl moiety.

Properties

IUPAC Name

4-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c22-14-18-5-7-19(8-6-18)15-25-16-20-9-11-23(12-10-20)21(24)13-17-3-1-2-4-17/h5-8,17,20H,1-4,9-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXJLCOAEAEGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a cyclopentylacetyl group. This can be achieved through an acylation reaction using cyclopentylacetyl chloride in the presence of a base such as triethylamine.

    Methoxymethylation: The piperidine intermediate is then reacted with chloromethyl methyl ether to introduce the methoxy methyl group.

    Coupling with Benzonitrile: Finally, the methoxymethylated piperidine is coupled with a benzonitrile derivative under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the methoxy methyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a probe to investigate receptor binding and enzyme inhibition.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features suggest it could be a candidate for drug discovery programs targeting neurological or cardiovascular diseases.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring and benzonitrile moiety are key structural elements that facilitate binding to molecular targets, influencing pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile and related compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Synthesis Highlights Reference IDs
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile (Target) C₂₂H₂₈N₂O₂ 2-Cyclopentylacetyl on piperidine Not explicitly reported Likely involves SN2 coupling or amide bonds N/A
4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile (27b) C₃₃H₃₈FN₇O₃ Ethoxypyrazine, fluoropiperidine, pyridine-carbonyl AMPK activation; good aqueous solubility, weak hERG inhibition Coupling with WSC·HCl/HOBt; column chromatography
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ Methoxypyridine-amino, piperidinyl-carbonyl Nitric oxide synthase (NOS) modulation Reflux in DMSO with 4-fluorobenzonitrile
4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile C₁₇H₂₁FN₂O 3-Fluoropropyl on piperidine Not explicitly reported (likely CNS-targeted) Alkylation of piperidine with fluoropropyl

Key Structural and Functional Differences

However, this may reduce aqueous solubility, contrasting with 27b’s optimized solubility profile . The fluoropiperidine in 27b and 3-fluoropropyl in ’s compound enhance metabolic stability and blood-brain barrier penetration, traits absent in the target compound .

Synthetic Routes :

  • The target compound likely shares synthetic steps with analogs, such as piperidine alkylation (e.g., using 2-cyclopentylacetyl chloride) and benzonitrile coupling via methoxymethyl linkers. and describe similar coupling reactions using WSC·HCl/HOBt or DIPEA-mediated alkylation .

Biological Targets and Efficacy: Compound 27b demonstrates AMPK activation, a mechanism critical in metabolic disorders, whereas NOS modulators () target cardiovascular pathways . The target compound’s cyclopentylacetyl group may favor interactions with hydrophobic binding pockets in undisclosed targets, distinct from the pyrazine/pyridine motifs in 27b or NOS binders .

Biological Activity

4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile, a compound with the CAS number 1795300-86-5, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C18H26N2O2C_{18}H_{26}N_2O_2 with a molecular weight of approximately 302.42 g/mol. Its structure includes a piperidine ring, methoxy group, and benzonitrile moiety, contributing to its biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Research indicates that compounds similar to 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The exact mechanism of action for this compound remains under investigation, but it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit enzymes like BACE1 (Beta-site APP-cleaving enzyme 1), which is implicated in Alzheimer's disease .

Case Studies

  • In vitro Studies : Various derivatives have been synthesized and evaluated for their antiproliferative activity using MTT assays. For example, a related compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating promising anticancer activity .
  • Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and neurodegenerative diseases.

Data Summary

Property Value
Molecular Formula C18H26N2O2C_{18}H_{26}N_2O_2
Molecular Weight 302.42 g/mol
CAS Number 1795300-86-5
Anticancer Activity (IC50) ~15 µM (MCF-7 cells)
Potential Mechanism BACE1 inhibition

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